molecular formula C8H14N4O B14739627 N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 5248-48-6

N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B14739627
CAS No.: 5248-48-6
M. Wt: 182.22 g/mol
InChI Key: KMUNXDCQPABTSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine typically starts with the triazine ring. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ethylamine and methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by ethyl and methoxy groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .

Comparison with Similar Compounds

Uniqueness: N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5248-48-6

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N,4-diethyl-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H14N4O/c1-4-6-10-7(9-5-2)12-8(11-6)13-3/h4-5H2,1-3H3,(H,9,10,11,12)

InChI Key

KMUNXDCQPABTSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)OC)NCC

Origin of Product

United States

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